molecular formula C13H12BrNO2 B13458843 Ethyl 6-bromo-3-methylquinoline-4-carboxylate

Ethyl 6-bromo-3-methylquinoline-4-carboxylate

Cat. No.: B13458843
M. Wt: 294.14 g/mol
InChI Key: AJBSEJXVILIEFP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-methylquinoline-4-carboxylate is a quinoline derivative characterized by a bromine atom at position 6, a methyl group at position 3, and an ethyl ester at position 4. Quinoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The bromine substituent enhances electrophilicity, while the methyl and ester groups influence steric and electronic properties critical for biological interactions .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 6-bromo-3-methylquinoline-4-carboxylate

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)12-8(2)7-15-11-5-4-9(14)6-10(11)12/h4-7H,3H2,1-2H3

InChI Key

AJBSEJXVILIEFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NC=C1C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-methylquinoline-4-carboxylate typically involves the bromination of a quinoline precursor. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated using a tungsten bulb, leading to the desired monobromo product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Oxidation can lead to quinoline N-oxides.

    Reduction Products: Reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 6-bromo-3-methylquinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Chemistry: It is employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Ethyl 6-bromo-3-methylquinoline-4-carboxylate with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
This compound Br (6), CH₃ (3), COOEt (4) C₁₃H₁₂BrNO₂ 294.15* Potential intermediate in anticancer agents; steric effects from methyl enhance selectivity .
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Br (6), Cl (4), COOEt (3) C₁₂H₉BrClNO₂ 314.01 ([M+H]⁺) Intermediate in PI3K/mTOR dual inhibitors; chloro group increases reactivity .
Methyl 6-bromo-2-cyclohexylquinoline-4-carboxylate Br (6), C₆H₁₁ (2), COOMe (4) C₁₈H₁₉BrNO₂ 360.25 Synthesized via electrochemical methods (46% yield); cyclohexyl enhances lipophilicity .
Ethyl 6-bromo-4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate Br (6), NH(2,4-F₂C₆H₃) (4), OEt (7) C₂₀H₁₇BrF₂N₂O₃ 451.05 Radiopharmaceutical precursor; amino and ethoxy groups improve target binding .
Ethyl 6-bromo-2-methylquinoline-4-carboxylate Br (6), CH₃ (2), COOEt (4) C₁₃H₁₂BrNO₂ 294.15 Pharmaceutical intermediate; 2-methyl reduces steric hindrance compared to 3-methyl .

*Calculated based on analogous compounds.

Physicochemical Properties

  • Electrophilicity : Bromine at position 6 enhances electrophilic character, facilitating nucleophilic aromatic substitution reactions in further derivatization .

Biological Activity

Ethyl 6-bromo-3-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This quinoline derivative has been explored for its potential applications as an antimicrobial and anticancer agent, among other therapeutic properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a carboxylate group attached to the quinoline core. The structural formula can be represented as follows:

C12H10BrNO2\text{C}_{12}\text{H}_{10}\text{BrN}\text{O}_2

Key Properties:

PropertyValue
Molecular Weight276.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceYellow solid

The biological activity of this compound is attributed to its interaction with various biological targets. The compound may inhibit specific enzymes or receptors involved in disease processes, leading to antiproliferative effects. For instance, quinoline derivatives are known to intercalate with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been shown to be effective against various bacterial strains, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: Anticancer Evaluation

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound demonstrated IC50 values of approximately 15 µM against breast cancer cells and 20 µM against lung cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Friedländer Synthesis : This method utilizes an amino ketone and an aldehyde to form the quinoline ring.
  • Bromination : Selective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the quinoline ring.

Q & A

Q. What are the key steps in synthesizing Ethyl 6-bromo-3-methylquinoline-4-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves:

Esterification : Refluxing the carboxylic acid precursor (e.g., 6-bromo-3-methylquinoline-4-carboxylic acid) with absolute ethanol and catalytic sulfuric acid under anhydrous conditions .

Purification : Post-reaction, the mixture is poured onto ice, and the crude product is filtered, washed, and dried. Column chromatography (silica gel, petroleum ether/ethyl acetate) is used for purification.

  • Optimization :
  • Temperature : Maintain reflux temperature (e.g., 273–278 K) to avoid side reactions.
  • Reaction Time : Monitor via TLC (hexane:ethyl acetate = 9:1) until completion (~15–17 hours) .
  • Solvent Ratios : Adjust eluent ratios during chromatography to improve separation.

Q. How do substituent positions (e.g., bromine at C6, methyl at C3) influence the compound’s chemical reactivity and biological activity?

  • Methodological Answer : Substituent positions critically affect electronic and steric properties:
  • Bromine at C6 : Enhances electrophilic substitution reactivity (e.g., Suzuki coupling) and may increase binding affinity to hydrophobic enzyme pockets .
  • Methyl at C3 : Introduces steric hindrance, potentially reducing rotational freedom and stabilizing specific conformations .
  • Comparative Table :
Substituent PositionKey EffectsSimilarity Index*Source
Br at C6, Me at C3Enhanced electrophilicity; steric stabilization0.85–0.91
Br at C8Altered binding modes in enzyme interactions0.91
CF₃ at C6Increased lipophilicity and metabolic stabilityN/A
*Similarity indices reflect structural resemblance to lead compounds in activity studies.

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of quinoline derivatives with varying substituents?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or substituent effects. To resolve:

Comparative Bioassays : Use standardized protocols (e.g., MIC for antimicrobial activity) across derivatives .

Crystallographic Analysis : Resolve 3D structures (via SHELX refinement) to correlate substituent positioning with activity .

Computational Docking : Model interactions with targets (e.g., bacterial topoisomerases) to identify steric/electronic mismatches .

Q. How can crystallographic data (e.g., from SHELX refinement) elucidate the structure-activity relationships of this compound?

  • Methodological Answer : SHELX refinement provides atomic-level insights:
  • Bond Lengths/Angles : Identify conjugation effects (e.g., quinoline ring planarity) that influence π-π stacking with biological targets .
  • Molecular Packing : Analyze intermolecular interactions (e.g., halogen bonds from Br) to predict solubility and crystallinity .
  • Case Study : Ethyl 6-bromo-2-vinylquinoline-4-carboxylate showed a dihedral angle of 6.9° between quinoline and vinyl groups, suggesting conformational flexibility critical for binding .

Q. In designing derivatives for enhanced pharmacological properties, what substituent modifications are supported by existing SAR studies?

  • Methodological Answer : Key modifications include:
  • C4 Carboxylate → Amide : Improves solubility and bioavailability (e.g., methylamino substitution) .
  • C6 Bromine → Fluorine : Reduces toxicity while retaining halogen bonding .
  • C3 Methyl → Bulkier Groups : Enhances steric hindrance to prevent metabolic degradation .
  • Supporting Data :
ModificationObserved EffectSource
C4-OH → NHCH₃30% increase in solubility
C6-Br → CF₃2x longer plasma half-life

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives with similar substituent patterns?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Structural Isomerism : Confirm regiochemistry via NMR or X-ray crystallography .
  • Example : Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (similarity index 0.88) showed lower antimicrobial activity than its C8-bromo analog (index 0.91) due to reduced membrane penetration .

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